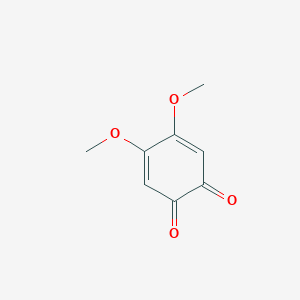

4,5-Dimethoxy-o-benzoquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxycyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNHYWSNHGOKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=O)C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175314 | |

| Record name | 4,5-Dimethoxy-o-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21086-65-7 | |

| Record name | 4,5-Dimethoxy-1,2-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21086-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethoxy-o-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021086657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,2-dione, 4,5-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethoxy-o-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxy-o-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-Dimethoxy-o-benzoquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP7L5A4T5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethoxy-o-benzoquinone: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethoxy-o-benzoquinone, a redox-active molecule with significant potential in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its emerging applications, particularly in the realms of cancer therapy, neurodegenerative disease, and as an antimicrobial agent, drawing parallels with structurally related compounds. While a wealth of information exists for analogous benzoquinones, this guide also highlights the current gaps in the specific experimental data for this compound, underscoring the need for further research to fully unlock its therapeutic and technological potential.

Introduction

This compound, also known as 4,5-dimethoxycyclohexa-3,5-diene-1,2-dione, is an organic compound belonging to the ortho-quinone family. Its structure is characterized by a six-membered ring with two adjacent carbonyl groups and two methoxy substituents on the double bonds. This arrangement of functional groups imparts unique electronic properties, making it a molecule of interest for a variety of chemical and biological applications. Quinones are a class of compounds known for their redox activity, and the methoxy groups in this compound further modulate its reactivity and potential biological interactions. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in organic synthesis, pharmacology, and materials science.

Chemical Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to understanding its chemical behavior.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Figure 2. Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two singlets should be observed for the two equivalent methoxy groups, likely in the range of 3.8-4.2 ppm. The two vinyl protons on the quinone ring would also give rise to a singlet, expected to be in the downfield region, characteristic of protons on an electron-deficient ring system.

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for the carbonyl carbons, typically in the range of 170-190 ppm. The carbons bearing the methoxy groups would appear in the aromatic region, as would the vinyl carbons. A signal for the methoxy carbons would be expected around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the quinone moiety, typically observed in the region of 1650-1700 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the methoxy groups and C=C stretching vibrations of the ring.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show characteristic absorptions in the ultraviolet and visible regions due to π-π* and n-π* electronic transitions of the conjugated system. The exact absorption maxima (λmax) are not reported, but a related compound, the hydrochloride salt of 1,2-diamino-4,5-dimethoxybenzene, exhibits absorption maxima at 240 nm and 298 nm. [1]

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily governed by its redox-active quinone core and the presence of electron-donating methoxy groups.

Redox Cycling

A key feature of benzoquinones is their ability to undergo redox cycling. This compound can be reduced to the corresponding hydroquinone (4,5-dimethoxycatechol) and subsequently re-oxidized back to the quinone form. This process can involve the transfer of one or two electrons, leading to the formation of semiquinone radical intermediates. This redox cycling is central to its biological activity, including its antioxidant and potential pro-oxidant effects.

Caption: Figure 3. Redox cycling of this compound.

Metal Chelation

The ortho-quinone moiety of this compound can act as a bidentate ligand, capable of chelating metal ions. This property is significant in biological systems, where it can interact with metalloenzymes or influence metal-ion homeostasis. The methoxy groups can further influence the coordination chemistry of the molecule.

Potential Applications in Drug Development and Research

The unique chemical properties of this compound suggest its potential in various therapeutic areas. Much of its purported activity is inferred from studies on structurally similar dimethoxy-benzoquinones.

Anticancer Activity

Several dimethoxy-benzoquinone derivatives have demonstrated promising anticancer properties. These compounds are thought to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. 4,5-Dimethoxy-1,2-benzoquinone has been identified as a potential therapeutic agent for cancer treatment due to its antitumor properties. [2]

Neuroprotective Effects

The antioxidant properties of dimethoxy-benzoquinones make them interesting candidates for the treatment of neurodegenerative diseases, where oxidative stress is a key pathological feature. By scavenging reactive oxygen species (ROS), these compounds may protect neurons from damage. 4,5-Dimethoxy-1,2-benzoquinone is being explored as a potential therapeutic agent for neurodegenerative conditions like Alzheimer's and Parkinson's diseases. [2]

Antimicrobial and Antiviral Applications

Dimethoxy-benzoquinones have also been investigated for their antimicrobial and antiviral activities. Their ability to interfere with microbial growth and viral replication suggests their potential as lead compounds for the development of new anti-infective agents. [2]

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

In case of contact:

-

Skin: Wash immediately with soap and water.

-

Eyes: Rinse thoroughly with plenty of water.

-

Ingestion: Seek medical attention.

-

Inhalation: Move to fresh air.

-

Conclusion and Future Perspectives

This compound is a fascinating molecule with a rich chemical profile and promising, yet largely unexplored, biological potential. Its synthesis is achievable through established methods, and its reactivity is centered around its redox-active quinone core. While the therapeutic potential in cancer, neurodegeneration, and infectious diseases is suggested by studies on related compounds, a significant lack of specific experimental data for this compound hinders its full exploitation.

Future research should prioritize the comprehensive spectroscopic characterization of this compound to provide a solid foundation for its identification and quality control. Furthermore, in-depth in vitro and in vivo studies are crucial to elucidate its specific pharmacological mechanisms, determine its efficacy, and assess its safety profile. Such investigations will be instrumental in validating its potential as a therapeutic agent and paving the way for its translation into clinical applications.

References

-

LookChem. (n.d.). Cas 21086-65-7, 4,5-DIMETHOXY-1,2-BENZOQUINONE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Kersten, P. J., & Kirk, T. K. (1990). Comparison of lignin peroxidase, horseradish peroxidase and laccase in the oxidation of methoxybenzenes. PubMed. Retrieved from [Link]

-

Goodell, B., et al. (2006). The Reactivity and Reaction Pathway of Fenton Reactions Driven by Substituted 1,2-Dihydroxybenzenes. ResearchGate. Retrieved from [Link]

-

Hammel, K. E. (n.d.). Kenneth E. Hammel - UW Bacteriology. University of Wisconsin–Madison. Retrieved from [Link]

-

Collins, P. J., & Katritzky, A. R. (2006). Oxidation of carbazole, N-ethylcarbazole, fluorene, and dibenzothiophene by the laccase of Coriolopsis gallica. ResearchGate. Retrieved from [Link]

-

Gimalova, F. A., et al. (2020). Directed oxidative coupling of thiols in the synthesis of unsymmetrical disulfides. ResearchGate. Retrieved from [Link]

-

Tanaka, H., et al. (n.d.). Analysis of catechol, 4-methylcatechol and dopamine electrochemical reactions on different substrate materials and pH conditions. ResearchGate. Retrieved from [Link]

-

Sereda, S. V., & Rajca, A. (2008). Intermolecular interactions of punicin derivatives. ResearchGate. Retrieved from [Link]

-

Kersten, P. J., et al. (2024). Lignin Peroxidase-Catalyzed Selective Cleavage of C–C Bonds in Lignin at Room Temperature. ACS Catalysis. Retrieved from [Link]

-

Abakumov, G. A., et al. (2018). Electrochemical oxidation potentials of the triphenyll antimony(v) catecholate complexes according to the CV method. ResearchGate. Retrieved from [Link]

-

Abakumov, G. A., et al. (2017). Antiradical activity of complexes I–III in the reactions with DPPH. ResearchGate. Retrieved from [Link]

-

Singh, R., & Geetanjali. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. ResearchGate. Retrieved from [Link]

-

Reedijk, J. (2003). Copper complexes as biomimetic models of catechol oxidase. Scholarly Publications Leiden University. Retrieved from [Link]

-

Jensen, K., et al. (2002). Metal chelation studies relevant to wood preservation.1. Complexation of propyl gallate with Fe 2+. ResearchGate. Retrieved from [Link]

-

Chen, Y., et al. (2007). Study on chemical constituents of methylene chloride extract of Rubus chingii. ResearchGate. Retrieved from [Link]

-

Chen, Y. G., et al. (2009). [Studies on chemical constituents of Helwingia chinensis]. ResearchGate. Retrieved from [Link]

-

ChemSrc. (n.d.). 3,4-Dimethoxyphenol. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 4,5-Dimethoxy-o-benzoquinone

This is an in-depth technical guide on the spectroscopic characterization of 4,5-Dimethoxy-o-benzoquinone (4,5-dimethoxy-1,2-benzoquinone).

Executive Summary & Structural Context

This compound (CAS: 21086-65-7) is a reactive ortho-quinone metabolite often co-isolated with its para-isomer (2,6-dimethoxy-1,4-benzoquinone) from fungal sources such as Gloeophyllum trabeum. It serves as a critical redox-cycling agent in Fenton-type biological degradation pathways.

Distinguishing this compound from its para-isomer is a frequent analytical challenge due to overlapping proton resonances. This guide provides the definitive spectroscopic fingerprints required for unambiguous identification, grounded in experimental literature.

Physiochemical Profile

| Property | Data |

| Formula | C |

| Molecular Weight | 168.15 g/mol |

| Appearance | Dark red to black crystalline solid (distinct from the yellow/orange p-quinone) |

| Solubility | Soluble in CHCl |

| Symmetry |

Synthesis & Isolation Protocol

To obtain high-purity material for spectroscopic standards, the oxidation of 4,5-dimethoxycatechol is the preferred route. The use of sodium iodate (NaIO

Experimental Workflow (NaIO Method)

Reference: Itoh, Y. et al. Bull. Chem. Soc. Jpn. 1979.[1]

-

Precursor: Dissolve 4,5-dimethoxycatechol (1.0 eq) in absolute methanol.

-

Oxidation: Add Sodium Iodate (NaIO

) (2.0 eq) dissolved in a minimum amount of water. -

Reaction: Stir at 60°C for 20 hours. The solution will darken significantly.

-

Isolation: Filter to remove inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Flash chromatography (Silica gel; CHCl

/MeOH gradient) or recrystallization from methanol.

Figure 1: Synthetic pathway for the preparation of this compound via iodate oxidation.

Spectroscopic Data Analysis[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule results in a simplified spectrum. Note that the chemical shift of the vinyl protons is significantly shielded compared to unsubstituted o-benzoquinone (

H NMR Data (CDCl

, 400 MHz)

| Position | Multiplicity | Integration | Assignment | |

| 3, 6 | 5.81 | Singlet (s) | 2H | Quinone Ring Protons |

| 4-OMe, 5-OMe | 3.92 | Singlet (s) | 6H | Methoxy Protons |

Technical Insight: The singlet at 5.81 ppm is diagnostic. If you observe a singlet at 5.86 ppm but the compound is yellow, suspect the para-isomer (2,6-dimethoxy-1,4-benzoquinone), which has a deceptively similar proton shift but distinct color and carbon spectrum.

C NMR Data (Predicted/Literature Consensus)

| Carbon Type | Assignment | |

| C=O | 175 - 180 | C-1, C-2 (Carbonyls) |

| C-O | 155 - 160 | C-4, C-5 (Quaternary, attached to OMe) |

| C-H | 100 - 105 | C-3, C-6 (Methine) |

| OMe | 56 - 57 | Methoxy Carbons |

Infrared Spectroscopy (FT-IR)

Ortho-quinones exhibit characteristic carbonyl stretching frequencies that are typically higher in energy than para-quinones, often appearing as a doublet or a broad band due to Fermi resonance or vibrational coupling.

| Functional Group | Wavenumber (cm | Notes |

| C=O Stretch | 1665 | Characteristic o-quinone carbonyl (strong). |

| C=C Stretch | 1599 | Ring skeletal vibration. |

| C-O Stretch | 1228, 1206 | Methoxy-aryl stretching. |

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the sequential loss of carbon monoxide (CO), a hallmark of quinone decomposition.

-

Molecular Ion (M

): m/z 168 (Weak to Moderate) -

Base Peak: m/z 69 (Hydrocarbon fragment C

H -

Diagnostic Fragments:

-

m/z 140 [M - CO]

: Initial loss of a carbonyl group. -

m/z 125 [M - CO - Me]

: Subsequent loss of methyl radical. -

m/z 112 [M - 2CO]

: Loss of the second carbonyl.

-

Figure 2: Proposed fragmentation pathway for this compound under Electron Impact (EI) ionization.

UV-Visible Spectroscopy

Solvent: Methanol (MeOH)

-

1: 413 nm (

-

2: 287-291 nm (

References

-

Synthesis & NMR: Itoh, Y., Kakuta, T., Hirano, M., & Morimoto, T. (1979).[1] Oxidation of 4,5-Dimethoxycatechol with Iodates in Alcohol. Bulletin of the Chemical Society of Japan, 52(7), 2169-2170. Link

-

Biological Isolation & MS/IR: Paszczynski, A., et al. (1999). De novo synthesis of 4,5-dimethoxycatechol and 2,5-dimethoxyhydroquinone by the brown rot fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 65(2), 674-679. Link

-

Classical Preparation: Wanzlick, H. W., & Jahnke, U. (1968).[1] Basische Acetone, V. 4.5-Dimethoxy-o-benzochinon.[1] Chemische Berichte, 101(11), 3744-3752. Link

Sources

Foreword: The Strategic Importance of Substituted o-Benzoquinones

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethoxy-o-benzoquinone

In the landscape of synthetic chemistry and drug development, o-benzoquinones represent a class of highly reactive and versatile intermediates. Their intrinsic electrophilicity and redox activity make them pivotal building blocks for complex heterocyclic systems and natural products. Among these, this compound stands out due to the electronic influence of its methoxy substituents. These groups not only modulate the quinone's reactivity but also impart structural motifs found in numerous biologically active molecules, including derivatives of Coenzyme Q[1]. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of this key chemical entity, moving beyond mere procedural steps to elucidate the underlying scientific rationale.

Foundational Chemistry and Molecular Profile

This compound, systematically named 4,5-dimethoxycyclohexa-3,5-diene-1,2-dione, is a crystalline solid whose chemistry is dominated by the conjugated dicarbonyl system. The electron-donating nature of the two methoxy groups at the C4 and C5 positions significantly influences the electron distribution within the ring, impacting its stability and reactivity in subsequent transformations.

| Property | Value | Source |

| IUPAC Name | 4,5-dimethoxycyclohexa-3,5-diene-1,2-dione | [2] |

| CAS Number | 21086-65-7 | [3] |

| Molecular Formula | C₈H₈O₄ | [2][3] |

| Molecular Weight | 168.15 g/mol | [2][3] |

| Appearance | Yellow to orange solid | [1] |

Synthesis Pathway: Oxidation of 4,5-Dimethoxycatechol

The most direct and reliable route to this compound is the selective oxidation of its corresponding catechol precursor, 4,5-dimethoxy-1,2-benzenediol. The core principle of this transformation is the removal of two protons and two electrons from the catechol hydroxyl groups without over-oxidation or degradation of the sensitive quinone ring.

Causality Behind Experimental Design:

-

Choice of Oxidant: The selection of an oxidizing agent is critical. While strong oxidants can cleave the aromatic ring, milder, specific reagents are required. Silver(I) oxide (Ag₂O) is an exemplary choice. It acts as a heterogeneous oxidant, which simplifies removal post-reaction (filtration), and is sufficiently mild to prevent unwanted side reactions. The reaction proceeds on the surface of the Ag₂O particles. Other agents like lead dioxide (PbO₂) have also been used effectively[4].

-

Anhydrous Conditions: The presence of water can lead to nucleophilic attack on the highly electrophilic quinone ring, resulting in decomposition and the formation of hydroxylated byproducts. Therefore, the use of an anhydrous solvent (e.g., dry diethyl ether or dichloromethane) and the inclusion of a drying agent like anhydrous sodium sulfate (Na₂SO₄) are paramount.

-

Inert Atmosphere: Although not always strictly necessary for this specific oxidation, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice to prevent potential side reactions with atmospheric oxygen, which can sometimes lead to radical-based polymerization or degradation pathways[4].

Visualizing the Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via the oxidation of 4,5-dimethoxy-1,2-benzenediol.

Materials:

-

4,5-Dimethoxy-1,2-benzenediol (1.0 eq)

-

Silver(I) Oxide (Ag₂O) (2.0 eq)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (3.0 eq)

-

Anhydrous Diethyl Ether (or Dichloromethane)

-

Celite® or glass fiber filter paper

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxy-1,2-benzenediol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

-

Addition of Reagents: To the stirred solution, add anhydrous sodium sulfate (3.0 eq) followed by silver(I) oxide (2.0 eq) in one portion. The mixture will immediately turn dark.

-

Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting catechol and the appearance of a new, colored spot for the quinone product. The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and sodium sulfate. Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a colored solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound as bright yellow-orange crystals.

Comprehensive Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be unequivocally confirmed through a suite of analytical techniques. Each method provides a unique piece of structural evidence, and together they form a self-validating confirmation of the target molecule.

Visualizing the Characterization Workflow

Caption: Logical flow for the structural validation of the synthesized compound.

Mass Spectrometry (MS)

Principle: MS provides the exact molecular weight of the compound, serving as the first crucial checkpoint. The fragmentation pattern offers additional structural clues.

Expected Results:

-

Molecular Ion (M⁺): A prominent peak at m/z = 168, corresponding to the molecular formula C₈H₈O₄.

-

Key Fragments: Analysis of the fragmentation pattern can reveal the loss of methyl groups (-CH₃, m/z = 153) and carbonyl groups (-CO, m/z = 140), which is characteristic of quinone structures[2].

| Ion | m/z (relative abundance) | Interpretation |

| [C₈H₈O₄]⁺ | 168 (100%) | Molecular Ion (M⁺) |

| [C₇H₅O₄]⁺ | 153 | Loss of a methyl radical (•CH₃) |

| [C₇H₈O₃]⁺ | 140 | Loss of a carbonyl group (CO) |

| [C₆H₅O₃]⁺ | 125 | Loss of CO and •CH₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the definitive mapping of the molecular skeleton.

Expected ¹H NMR Spectrum (in CDCl₃):

-

Symmetry: The molecule possesses a C₂ axis of symmetry, simplifying the spectrum.

-

Methoxy Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, integrating to 6H, corresponding to the two equivalent methoxy groups.

-

Vinylic Protons: A singlet at approximately δ 6.0-6.2 ppm, integrating to 2H, corresponding to the two equivalent protons on the quinone ring.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbons: Two signals in the downfield region, δ ~180 ppm, for the two ketone carbons.

-

Alkene Carbons (C-O): Two signals around δ ~150 ppm for the carbons bearing the methoxy groups.

-

Alkene Carbons (C-H): Two signals around δ ~110 ppm for the carbons bearing the vinylic protons.

-

Methoxy Carbons: A signal around δ ~56 ppm for the two equivalent methoxy carbons.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Peaks: The IR spectrum provides a clear fingerprint for the quinone functionality.

-

C=O Stretch: A strong, sharp absorption band in the range of 1650-1680 cm⁻¹. This is the most diagnostic peak for the conjugated dione system[5].

-

C=C Stretch: A medium intensity band around 1590-1610 cm⁻¹ corresponding to the carbon-carbon double bonds within the ring.

-

C-O Stretch: A strong band around 1200-1270 cm⁻¹ for the aryl ether C-O bond.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system. Quinones exhibit characteristic absorptions that give them their color.

Expected Spectrum:

-

A strong absorption band (π → π* transition) in the near-UV region.

-

A weaker absorption band (n → π* transition) at a longer wavelength, extending into the visible region, which is responsible for the compound's yellow-orange color[6].

Stability, Handling, and Applications

Stability and Storage: this compound is a reactive molecule. It is sensitive to light, heat, and nucleophiles. For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a refrigerator or freezer under an inert atmosphere.

Key Reactivity:

-

Diels-Alder Reactions: As a potent dienophile, it readily reacts with dienes to form complex polycyclic structures.

-

Michael Additions: The electron-deficient ring is susceptible to nucleophilic attack.

-

Redox Chemistry: It can be readily reduced back to the corresponding catechol. The methoxy groups enhance this redox reactivity[4].

Applications: The unique structure and reactivity of this compound make it a valuable compound in several areas:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for synthesizing complex heterocyclic compounds with potential biological activity[7][8].

-

Antioxidant Research: Its redox properties are relevant in studies of oxidative stress and the development of novel antioxidants[7].

-

Materials Science: It can be used as a building block for redox-active polymers and organic electronic materials.

-

Coordination Chemistry: The ortho-dicarbonyl arrangement makes it an effective ligand for metal chelation, a property relevant in biological systems and catalysis[4].

Conclusion

This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. By understanding the causality behind each experimental step—from the choice of oxidant to the specific parameters of analytical validation—researchers can confidently produce and verify this important chemical intermediate. The application of a multi-technique characterization workflow is not merely procedural but essential for ensuring the scientific integrity of any subsequent research that utilizes this versatile compound.

References

-

Kersten, P. J., & Kirk, T. K. (1997). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 63(10), 3847-3853. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

- Gille, L., & Staniek, K. (2010). Benzoquinone-based antioxidants.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. (2023). Preparation of p-benzoquinone. [Link]

-

Sivakumar, T., et al. (2018). FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... ResearchGate. [Link]

-

Tariq, M., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]

-

Werz, O., et al. (2013). Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase. PubMed. [Link]

-

Moreira, O. B., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

Wikipedia. (n.d.). Coenzyme Q10. [Link]

-

International Journal for Multidisciplinary Research (IJFMR). (2026). Microwave Promoted Halogenation of Quinones... [Link]

-

Sweeney, M., McArdle, P., & Aldabbagh, F. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

de Souza, A. C. C., et al. (2020). UV-VIS of 2,6-dimethoxy benzoquinone. ResearchGate. [Link]

Sources

- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H8O4 | CID 88786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]

- 8. Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Isolation of 4,5-Dimethoxy-o-benzoquinone: A Technical Guide for Researchers

An In-depth Exploration of its Fungal Origins and Practical Isolation Methodologies

Introduction: The Significance of 4,5-Dimethoxy-o-benzoquinone

This compound is a fascinating molecule of interest in the fields of biochemistry and natural product chemistry. As a member of the o-benzoquinone family, it possesses a reactive dienyl-dione system that imparts it with significant biological activity. Quinones, in general, are recognized for their roles in various biological processes, including acting as antioxidants and participating in electron transport chains.[1] The exploration of novel benzoquinone structures is a continuous pursuit in the quest for new therapeutic agents and biochemical probes.

This technical guide provides a comprehensive overview of the natural occurrence of this compound, with a particular focus on its isolation from its primary known fungal source. We will delve into the practical aspects of obtaining this compound, from the cultivation of the source organism to the final purification and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the study and application of this intriguing natural product.

The Fungal Connection: Natural Occurrence in Gloeophyllum trabeum

The primary known natural source of the precursor to this compound is the brown-rot fungus, Gloeophyllum trabeum.[2] This organism is a key player in wood decay ecosystems. Brown-rot fungi are known for their unique ability to degrade cellulose and hemicellulose in wood without extensively removing the lignin. This process is thought to involve the production of low molecular weight agents that can diffuse into the wood structure and initiate a chemical cascade of degradation.

In Gloeophyllum trabeum, this compound exists in a redox-cycling relationship with its reduced form, 4,5-dimethoxy-1,2-benzenediol (also known as 4,5-dimethoxycatechol).[3] This catechol is secreted by the fungus into its environment.[2] The redox couple plays a crucial role in the fungus's metabolism, potentially involved in iron reduction and the generation of reactive oxygen species, which are key components of the biodegradative process.[3]

The de novo synthesis of 4,5-dimethoxy-1,2-benzenediol by Gloeophyllum trabeum from simple carbon sources like glucose highlights the fungus's specialized metabolic capabilities.[2] The concentration of this metabolite in fungal cultures can reach detectable levels, making it a viable source for isolation.

Part I: A Step-by-Step Guide to the Isolation of the Precursor, 4,5-Dimethoxy-1,2-benzenediol

The isolation of this compound from its natural source begins with the cultivation of Gloeophyllum trabeum and the extraction of its reduced precursor, 4,5-dimethoxy-1,2-benzenediol. The following protocol is a synthesized methodology based on established practices for fungal metabolite extraction.

Step 1: Cultivation of Gloeophyllum trabeum

The successful isolation of the target metabolite is contingent on robust fungal growth and metabolite production.

-

Media Preparation: A defined mineral medium with glucose as the primary carbon source is recommended. The inclusion of a small amount of asparagine can enhance the growth of this relatively slow-growing fungus.[4] The pH of the medium should be adjusted to approximately 4.5.

-

Inoculation and Incubation: Stationary cultures are typically established in Erlenmeyer flasks. The flasks are inoculated with a homogenized culture of Gloeophyllum trabeum. Incubation is carried out at a controlled temperature, around 30°C, in the dark to mimic the natural environment of the fungus and to protect light-sensitive metabolites.[2]

-

Monitoring Metabolite Production: The production of 4,5-dimethoxy-1,2-benzenediol can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Step 2: Extraction of Extracellular Metabolites

Once sufficient fungal growth and metabolite production have been achieved (typically after several weeks), the extracellular fluid containing the secreted 4,5-dimethoxy-1,2-benzenediol can be harvested.

-

Filtration: The fungal biomass is separated from the liquid culture medium by filtration.

-

Solvent Extraction: The filtered medium is then subjected to liquid-liquid extraction with an appropriate organic solvent, such as methylene chloride, to partition the aromatic metabolites from the aqueous phase.[4]

Step 3: Purification of 4,5-Dimethoxy-1,2-benzenediol

The crude extract obtained from the solvent extraction will contain a mixture of metabolites. Purification is essential to isolate the desired catechol.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of 4,5-dimethoxy-1,2-benzenediol. A phenyl-hexyl column is a suitable stationary phase for the separation of these types of aromatic compounds.[5]

-

Elution: A gradient elution system using a mixture of water, methanol, and a small amount of formic acid for pH control is effective for resolving the components of the crude extract.[5] The elution of the target compound can be monitored using a UV detector, typically at a wavelength of 280 nm.[5]

-

Fraction Collection and Verification: Fractions corresponding to the peak of 4,5-dimethoxy-1,2-benzenediol are collected. The identity and purity of the isolated compound should be confirmed by analytical techniques such as mass spectrometry.

Part II: Chemical Conversion to this compound

The purified 4,5-dimethoxy-1,2-benzenediol can be readily oxidized to the target this compound. This conversion mimics the biological redox cycling and can be achieved through chemical oxidation.

Oxidation Protocol

A common and effective method for the oxidation of catechols to o-quinones involves the use of an oxidizing agent in a suitable solvent system.

-

Reaction Setup: The purified 4,5-dimethoxy-1,2-benzenediol is dissolved in a suitable solvent.

-

Oxidizing Agent: A variety of oxidizing agents can be employed. The choice of oxidant will depend on the scale of the reaction and the desired purity of the product.

-

Reaction Monitoring: The progress of the oxidation reaction can be monitored by thin-layer chromatography (TLC) or HPLC. The disappearance of the starting catechol and the appearance of the colored o-benzoquinone will indicate the progression of the reaction.

-

Workup and Purification: Upon completion of the reaction, the product is isolated by extraction and purified by chromatography to yield pure this compound.

Spectroscopic Characterization of this compound

The unambiguous identification of the isolated this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Data and Interpretation |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C8H8O4), which is approximately 168.15 g/mol .[6] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the carbonyl (C=O) groups of the quinone ring, typically in the region of 1650-1680 cm-1. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum is expected to show signals for the two methoxy groups (as singlets) and the two protons on the quinone ring (as singlets or doublets depending on the solvent and resolution). |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule, including the two carbonyl carbons in the downfield region (typically >170 ppm), the four sp² carbons of the quinone ring, and the two methoxy carbons. |

Experimental and Conceptual Diagrams

To visually represent the processes described in this guide, the following diagrams have been created using Graphviz.

Caption: A schematic overview of the workflow for the isolation and synthesis of this compound.

Caption: The redox cycle of 4,5-dimethoxy-1,2-benzenediol and this compound in Gloeophyllum trabeum.

Conclusion

This technical guide has provided a detailed roadmap for researchers interested in the natural occurrence and isolation of this compound. By understanding its origins in the brown-rot fungus Gloeophyllum trabeum and following the outlined protocols for cultivation, extraction, purification, and chemical conversion, scientists can obtain this valuable compound for further study. The provided spectroscopic information will aid in its unambiguous characterization. As research into the biological activities of natural products continues to expand, a thorough understanding of the methodologies for their isolation and synthesis is paramount.

References

-

Paszczynski, A., Crawford, R. L., & Funk, D. (1999). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 65(2), 674-679. [Link]

-

Kerem, Z., Jensen, K. A., & Hammel, K. E. (1999). Biodegradative mechanism of the brown rot basidiomycete Gloeophyllum trabeum: evidence for an extracellular hydroquinone-driven Fenton reaction. FEBS Letters, 446(1), 49-54. [Link]

-

Paszczynski, A., & Crawford, R. L. (1999). De novo synthesis of 4,5-dimethoxycatechol and 2,5-dimethoxyhydroquinone by the brown rot fungus Gloeophyllum trabeum. PubMed, 65(2), 674-9. [Link]

-

Poljakova, J., Paca, J., & Stiborova, M. (2009). Isolation and partial characterization of catechol 1,2-dioxygenase of phenol degrading yeast Candida tropicalis. PubMed, 54(4), 325-30. [Link]

-

Moreira, O. B. D., de Faria, L. V., Matos, R. C., Enes, K. B., Curi, M. R. C., & de Oliveira, M. A. L. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. The Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). EP2332898A1 - Benzoquinone-based antioxidants.

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

Hammel, K. E., Jensen, K. A., & Kerem, Z. (2001). Pathways for extracellular Fenton chemistry in the brown rot basidiomycete Gloeophyllum trabeum. PubMed, 67(6), 2705-11. [Link]

Sources

Biological activity of 4,5-Dimethoxy-o-benzoquinone derivatives

An In-Depth Technical Guide to the Biological Activity of 4,5-Dimethoxy-o-benzoquinone Derivatives

Prepared by a Senior Application Scientist

Executive Summary

The o-benzoquinone scaffold is a privileged structure in medicinal chemistry, primarily due to its inherent redox activity and electrophilicity, which can be strategically harnessed for therapeutic intervention. The this compound core, in particular, serves as a foundational template for a diverse range of derivatives exhibiting significant biological activities. These activities, including potent anticancer and anti-inflammatory effects, stem from the molecule's ability to modulate cellular signaling pathways through mechanisms such as reactive oxygen species (ROS) generation and direct interaction with protein targets. This guide provides an in-depth exploration of the mechanisms of action, key biological activities, and the essential experimental protocols required to evaluate the therapeutic potential of this compound derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this chemical class.

The o-Benzoquinone Core: A Chemically Reactive Scaffold for Drug Design

The 1,2-benzoquinone (o-benzoquinone) structure is characterized by two adjacent carbonyl groups on a cyclohexadiene ring. This arrangement confers significant electrophilicity and redox potential, making it a highly reactive species. Unlike their more stable p-benzoquinone counterparts, o-benzoquinones readily participate in two primary types of biochemical reactions that underpin their biological effects:

-

Redox Cycling: Quinones can be reduced by cellular reductases (e.g., NADPH:quinone reductase) to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone while producing a superoxide anion. This cycle can repeat, leading to the sustained generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger downstream signaling events, including apoptosis.[1][2]

-

Michael Addition: The electrophilic carbon atoms of the quinone ring are susceptible to nucleophilic attack by biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins. This covalent modification can irreversibly alter protein function, leading to the inhibition of enzymes or transcription factors critical for disease progression.

The 4,5-dimethoxy substituents on the o-benzoquinone ring are critical for modulating these properties. The electron-donating nature of the methoxy groups influences the redox potential of the quinone, affecting its propensity for ROS generation.[2] Furthermore, these substituents provide synthetic handles for creating diverse libraries of derivatives with fine-tuned potency, selectivity, and pharmacokinetic profiles.

Key Biological Activities & Mechanistic Underpinnings

Derivatives of the this compound scaffold have demonstrated a range of promising biological activities, primarily in the fields of oncology and inflammation.[3][4]

Anticancer Activity

A significant body of research highlights the cytotoxic potential of benzoquinone derivatives against various cancer cell lines.[3][4][5] For example, 4,5-diamino-substituted 1,2-benzoquinones have shown potent antitumor activity, with some derivatives proving more effective than established agents like diaziquone (AZQ) in preclinical models.[3]

The primary mechanisms driving this anticancer effect are:

-

Induction of Apoptosis via Oxidative Stress: As detailed above, the redox cycling of quinones generates substantial intracellular ROS.[6][7] In cancer cells, which often have a compromised antioxidant capacity, this surge in ROS overwhelms cellular defenses, causing damage to DNA, lipids, and proteins. This damage activates intrinsic apoptotic pathways, leading to programmed cell death.

-

Modulation of Pro-Survival Signaling: Quinone derivatives can directly inhibit key signaling pathways that promote cancer cell proliferation and survival. For instance, related dimethoxy-p-benzoquinone compounds have been shown to modulate the AKT/mTOR pathway, a central regulator of cell growth and metabolism.[8] Inhibition of this pathway can arrest the cell cycle and induce apoptosis.

Protocol: Cytotoxicity Assessment using MTT Assay

This assay provides a quantitative measure of cell viability, which is essential for determining the dose-dependent efficacy (IC50) of a compound. It relies on the enzymatic conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial reductases in metabolically active cells.

Causality: The choice of the MTT assay as a primary screen is based on its high throughput, cost-effectiveness, and reliability. A reduction in formazan production is directly proportional to the loss of cell viability, providing a robust initial assessment of a compound's cytotoxic or cytostatic effects.

Protocol Steps:

-

Cell Seeding: Plate cancer cells (e.g., EMT-6 mammary carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the benzoquinone derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Monitor for the formation of purple precipitates.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells. [9]It provides definitive evidence that the observed cytotoxicity is due to programmed cell death.

Self-Validation: The protocol's integrity is maintained by its dual-staining approach. Annexin V, a protein with high affinity for phosphatidylserine (PS), identifies early apoptotic cells where PS has flipped to the outer leaflet of the plasma membrane. Propidium Iodide (PI), a fluorescent nuclear stain, is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity. This allows for clear population gating. [9] Protocol Steps:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the benzoquinone derivative at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

-

Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol: Measurement of Intracellular ROS

This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure overall oxidative stress. [10] Causality: H2DCFDA is chosen for its straightforward mechanism. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which can be measured. [10][11] Protocol Steps:

-

Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.

-

Probe Loading: Remove media and load cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash cells twice with warm PBS to remove excess probe.

-

Compound Treatment: Add the benzoquinone derivative at various concentrations. Include a vehicle control and a positive control (e.g., H₂O₂).

-

Data Acquisition: Immediately measure fluorescence intensity (Excitation: ~495 nm, Emission: ~529 nm) over time using a fluorescence plate reader.

-

Analysis: Plot the change in fluorescence intensity over time to determine the rate of ROS production.

Data Presentation & Summary

Quantitative data from these assays should be summarized for clear comparison and decision-making.

Table 1: Cytotoxic Activity of Benzoquinone Derivatives

| Compound | Derivative Substitution | IC50 (µM) vs. L1210 Leukemia [3] | IC50 (µM) vs. EMT-6 Mammary Carcinoma [3] |

| BQ-1 | 4,5-diaziridinyl | 0.05 | 0.12 |

| BQ-2 | 4,5-diethylamino | > 100 | > 100 |

| BQ-3 | 4,5-dipyrrolidinyl | 25 | 50 |

| AZQ | (Reference Compound) | 0.2 | 0.5 |

Note: Data is representative and adapted from literature to illustrate structure-activity relationships.[3]

Table 2: Anti-inflammatory Activity Profile

| Compound | Concentration (µM) | Inhibition of NO Production (%) [12] | Inhibition of TNF-α Release (%) [12] |

| Derivative A | 10 | 45 ± 4.2 | 38 ± 3.5 |

| Derivative A | 25 | 78 ± 5.1 | 65 ± 4.8 |

| Dexamethasone | 1 | 92 ± 3.7 | 88 ± 4.1 |

Note: Data is representative and based on typical results for active quinone-related compounds.[12]

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in oncology and inflammatory diseases. Its derivatives leverage fundamental biochemical principles—redox cycling and covalent modification—to exert potent biological effects. The key to successful drug development lies in medicinal chemistry efforts to optimize this core structure, enhancing target selectivity while minimizing off-target toxicity to normal cells. Future research should focus on developing derivatives with improved drug-like properties and exploring their efficacy in in vivo models of disease. The systematic application of the robust experimental workflows detailed in this guide is critical for identifying and validating lead candidates for further preclinical and clinical development.

References

-

Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. PubMed. Available at: [Link]

-

A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. MDPI. Available at: [Link]

-

Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. PubMed. Available at: [Link]

-

Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. PubMed. Available at: [Link]

-

Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. ResearchGate. Available at: [Link]

-

Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers. PubMed. Available at: [Link]

-

In Vivo Anti-inflammatory, Analgesic, and Sedative Studies of the Extract and Naphthoquinone Isolated from Diospyros kaki (Persimmon). ACS Publications. Available at: [Link]

-

2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function. PubMed. Available at: [Link]

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]

-

Protecting group. Wikipedia. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase. ResearchGate. Available at: [Link]

-

Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. International Journal for Multidisciplinary Research. Available at: [Link]

-

Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of 4H-Benzo[d]o[3][12]xathiin-4-ones and 4H-Benzo[d]d[3][12]ioxin-4-ones. MDPI. Available at: [Link]

-

This compound. gsrs. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. PubMed Central. Available at: [Link]

-

Benzoquinone Derivatives with Neuroprotective Activities from Lysimachia vulgaris L. Natural Product Sciences. Available at: [Link]

-

Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Available at: [Link]

-

Chemiluminescence assay for quinones based on generation of reactive oxygen species through the redox cycle of quinone. PubMed. Available at: [Link]

-

Evaluation of the Cytotoxic Effect of Quinaldic Acid on A549 Lung Cancer Cells Using the MTT Assay Graduation Project. ResearchGate. Available at: [Link]

-

Design, synthesis and anticancer activity of naphthoquinone derivatives. ResearchGate. Available at: [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available at: [Link]

-

Chemiluminescence assay for quinones based on generation of reactive oxygen. ResearchGate. Available at: [Link]

-

Apoptosis assays for quantifying the bioactivity of anticancer drug products. ResearchGate. Available at: [Link]

-

Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. Available at: [Link]

-

[Chemiluminescence assay for the investigation of reactive oxygen species generator]. PubMed. Available at: [Link]

-

Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. MDPI. Available at: [Link]

-

Understanding the cytotoxicity or cytoprotective effects of biological and synthetic quinone derivatives by redox mechanism. PubMed. Available at: [Link]

-

Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available at: [Link]

-

Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. Available at: [Link]

-

Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI. Available at: [Link]

-

What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. Available at: [Link]

Sources

- 1. [Chemiluminescence assay for the investigation of reactive oxygen species generator] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding the cytotoxicity or cytoprotective effects of biological and synthetic quinone derivatives by redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemiluminescence assay for quinones based on generation of reactive oxygen species through the redox cycle of quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 8. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - RU [thermofisher.com]

- 12. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 4,5-Dimethoxy-o-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-o-benzoquinone is a derivative of o-benzoquinone, a class of compounds that are of significant interest in the fields of medicinal chemistry and materials science. The reactivity and stability of such molecules are fundamentally governed by their thermochemical properties. An understanding of parameters such as enthalpy of formation, entropy, and Gibbs free energy is crucial for predicting reaction outcomes, assessing stability under various conditions, and designing novel therapeutic agents or functional materials.

This technical guide provides a comprehensive overview of the current understanding of the thermochemical properties of this compound. In the absence of direct experimental data for this specific molecule, this guide employs a hybrid approach, leveraging available information on related compounds and outlining robust computational and experimental protocols to reliably determine these crucial parameters. This methodology reflects a practical, field-proven approach to addressing data gaps in chemical research.

Molecular Structure and Synthesis

This compound possesses the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol .[1][2] The presence of two electron-donating methoxy groups on the quinonoid ring is expected to significantly influence its electronic structure and, consequently, its thermochemical properties compared to the parent o-benzoquinone.

A documented method for the synthesis of this compound starts from catechol.[3] The process involves the oxidation of catechol in the presence of methanol and a suitable oxidizing agent. A generalized workflow for this synthesis is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Thermochemical Properties: A Hybrid Investigative Approach

Insights from Related Benzoquinones

The thermochemical properties of the parent o-benzoquinone have been investigated, providing a valuable baseline.[4][5][6] The key to understanding the thermochemistry of this compound lies in the electronic effects of the two methoxy substituents. These groups are electron-donating through resonance and electron-withdrawing through induction. The net effect is an increase in the electron density of the quinone ring, which is expected to impact its stability and reactivity.

| Compound | Enthalpy of Formation (gas, kcal/mol) | Enthalpy of Hydrogenation (kcal/mol) |

| o-Benzoquinone | -21.0 ± 3.1[6] | 42.8 ± 4.1[6] |

| p-Benzoquinone | -27.7 ± 3.0[5] | 38.5 ± 3.0[4] |

The addition of the two methoxy groups is anticipated to lead to a more negative enthalpy of formation, indicating increased thermodynamic stability compared to the unsubstituted o-benzoquinone.

Proposed Protocol for Computational Thermochemistry

Computational chemistry, specifically using density functional theory (DFT), offers a reliable method for calculating thermochemical properties.

Step-by-Step Computational Protocol:

-

Structure Optimization:

-

Construct the 3D structure of this compound using a molecular modeling program.

-

Perform a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)). The absence of imaginary frequencies will confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

-

Thermochemical Data Calculation:

-

From the frequency calculation output, extract the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Calculate the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv) at a standard temperature (298.15 K).

-

-

Calculation of Gibbs Free Energy of Formation:

-

The Gibbs free energy of formation (ΔfG°) can be calculated using the following equation: ΔfG° = ΔfH° - TΔS° where T is the standard temperature (298.15 K) and ΔS° is the entropy of formation.

-

Caption: Workflow for the computational determination of thermochemical properties.

Proposed Protocol for Experimental Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential experimental techniques to assess the thermal stability of a compound.

Step-by-Step TGA/DSC Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound into an aluminum or ceramic TGA/DSC pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the TGA/DSC instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above any expected decomposition (e.g., 500 °C).

-

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass versus temperature to identify the onset of decomposition, the temperature of maximum mass loss, and the percentage of residual mass.

-

DSC Curve: Analyze the plot of heat flow versus temperature to identify endothermic events (e.g., melting, sublimation) and exothermic events (e.g., decomposition, crystallization). The enthalpy of fusion can be determined by integrating the area under the melting peak.

-

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C8H8O4 | CID 88786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The enthalpies of formation of o-, m-, and p-benzoquinone: gas-phase ion energetics, combustion calorimetry, and quantum chemical computations combined - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrochemical behavior of 4,5-Dimethoxy-o-benzoquinone

An In-depth Technical Guide to the Electrochemical Behavior of 4,5-Dimethoxy-o-benzoquinone

Abstract

This technical guide provides a comprehensive examination of the electrochemical characteristics of this compound. As a member of the o-benzoquinone family, this molecule exhibits rich redox chemistry that is central to its utility in organic synthesis, materials science, and as a biologically relevant species. This document moves beyond a simple recitation of facts to explore the causal relationships behind its electrochemical behavior, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect the core redox mechanisms, the profound influence of environmental factors such as pH, and the kinetics of electron transfer. The guide includes detailed experimental protocols, data interpretation frameworks, and visualizations to provide a self-validating system for laboratory investigation.

Introduction: The Significance of this compound

Quinones are a ubiquitous class of organic compounds characterized by a fully conjugated cyclic dione structure.[1] Their biological significance is profound, with the quinone moiety forming the redox-active core of essential molecules like Coenzyme Q10 (Ubiquinone), which is vital for cellular respiration in the mitochondrial electron transport chain.[2] Quinones are broadly classified into p-benzoquinones and the more reactive o-benzoquinones.

This compound (DMOBQ) is a notable ortho-quinone derivative. The strategic placement of two methoxy groups on the quinone ring significantly modulates its electronic properties, impacting its redox potential, the stability of its intermediates, and its susceptibility to subsequent chemical reactions. Understanding this electrochemical behavior is paramount for harnessing its potential as a redox mediator, a precursor in complex organic syntheses, or for elucidating its role in biological redox cycling and potential cytotoxicity.[3] This guide serves as a foundational resource for designing experiments and interpreting the complex electrochemical data associated with this molecule.

Physicochemical and Synthetic Overview

Before delving into its electrochemistry, a foundational understanding of DMOBQ's properties and origin is necessary.

Key Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4,5-dimethoxycyclohexa-3,5-diene-1,2-dione | [4] |

| Molecular Formula | C₈H₈O₄ | [4] |

| Molar Mass | 168.15 g/mol | [4] |

| Appearance | Typically a colored crystalline solid | N/A |

| CAS Number | 21086-77-5 | [4] |

Synthesis Pathway: From Catechol to Quinone

DMOBQ is not typically a starting material but is synthesized via the oxidation of its corresponding catechol, 4,5-dimethoxycatechol (also known as 4,5-dimethoxy-1,2-benzenediol). This oxidation is the critical step and can be achieved through various chemical or electrochemical methods.

-

Chemical Oxidation: Common oxidizing agents like silver(I) oxide (Ag₂O), ceric ammonium nitrate (CAN), or other mild oxidants are effective. The choice of oxidant is critical to prevent over-oxidation or undesired side reactions.

-

Electrochemical Synthesis: An alternative "green" chemistry approach involves the anodic oxidation of the parent catechol.[5] This method offers high selectivity and avoids the use of stoichiometric chemical oxidants, minimizing waste.

The general relationship between the catechol, the intermediate semiquinone, and the final quinone is a cornerstone of its chemistry.

Caption: Reversible two-electron, two-proton redox transformation.

The Core Electrochemical Behavior of DMOBQ

The electrochemistry of DMOBQ is dominated by a two-electron, two-proton reduction-oxidation process. Cyclic Voltammetry (CV) is the premier technique for probing this behavior, providing a wealth of information on redox potentials, electron transfer kinetics, and reaction mechanisms.[6]

The Fundamental Redox Mechanism

In protic media (e.g., buffered aqueous solutions), DMOBQ undergoes a concerted two-electron, two-proton reduction to form 4,5-dimethoxycatechol. The process is typically reversible or quasi-reversible.

Step 1: DMOBQ + e⁻ ⇌ DMOBQ•⁻ (Semiquinone radical anion) Step 2: DMOBQ•⁻ + e⁻ ⇌ DMOBQ²⁻ (Catechol dianion) Protonation: DMOBQ²⁻ + 2H⁺ ⇌ Dihydroxybenzene (Catechol)

In aprotic media (e.g., acetonitrile, DMF), the two electron transfer steps can often be decoupled and observed as two separate one-electron events, allowing for the direct study of the intermediate semiquinone radical.[6] The stability of this radical is enhanced by the electron-donating nature of the methoxy groups.

Caption: Redox pathways for DMOBQ in aprotic vs. protic media.

Interpreting the Cyclic Voltammogram

A typical CV of DMOBQ in a buffered aqueous solution will exhibit one primary cathodic (reduction) peak on the forward scan and a corresponding anodic (oxidation) peak on the reverse scan.

-

Peak Potential (Eₚ): The potential at which the current reaches a maximum. The formal potential (E°'), a measure of the thermodynamic ease of the reaction, is estimated as the midpoint between the cathodic (Eₚ,c) and anodic (Eₚ,a) peak potentials.

-

Peak Separation (ΔEₚ): The difference |Eₚ,a - Eₚ,c|. For a perfectly reversible two-electron transfer, the theoretical value is ~29.5 mV at 25°C. Values greater than this indicate quasi-reversible or irreversible kinetics.

-

Peak Current (Iₚ): The magnitude of the peak current is proportional to the concentration of the analyte and the square root of the scan rate, as described by the Randles-Sevcik equation.

The Influence of Methoxy Substituents

The two electron-donating methoxy groups (-OCH₃) play a crucial role:

-

Lowering Redox Potential: By donating electron density into the quinone ring, they make the molecule easier to reduce compared to unsubstituted o-benzoquinone. This shifts the reduction potential to more negative (less positive) values.

-

Stabilizing Intermediates: The electron-donating effect helps to stabilize the semiquinone radical and the catechol dianion, often leading to more reversible electrochemical behavior.

The Critical Role of pH

Since protons are consumed in the reduction of DMOBQ, its formal potential is highly dependent on the pH of the medium.[7] The relationship is described by the Nernst equation, which predicts that for a reaction involving 'm' electrons and 'n' protons, the formal potential will shift by -(n/m) * 59.16 mV per pH unit at 25°C.

For DMOBQ, this corresponds to a 2-electron, 2-proton process (n=2, m=2), resulting in a characteristic -59 mV/pH shift. This linear relationship is a key diagnostic tool and confirms the involvement of protons in the reaction. Plotting the formal potential versus pH (a Pourbaix diagram) is essential for fully characterizing the system.

Follow-up Reactions and Mechanistic Complexity

O-benzoquinones are potent electrophiles and can participate in subsequent chemical reactions following their electrochemical generation, leading to more complex mechanisms such as the ECE (Electrochemical-Chemical-Electrochemical) mechanism.[5]

DMOBQ, being an o-quinone, is susceptible to Michael addition reactions with various nucleophiles. This is particularly relevant in biological contexts, where cellular thiols (e.g., glutathione) can react with quinones, a process linked to both detoxification and cytotoxicity.[3] This reactivity can be observed electrochemically by the disappearance or diminution of the anodic peak on the reverse scan in CV, as the electrochemically generated catechol is consumed by a chemical reaction.

Experimental Protocol: Cyclic Voltammetry of DMOBQ

This protocol provides a robust, self-validating methodology for analyzing the electrochemical behavior of DMOBQ.

Materials and Equipment

-

Potentiostat: Capable of performing cyclic voltammetry.

-

Electrochemical Cell: Standard three-electrode glass cell.

-

Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter. A GCE is chosen for its wide potential window and relative inertness.

-